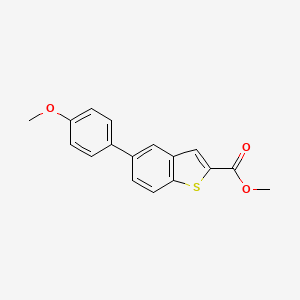

Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate involves various chemical reactions to introduce specific functional groups and structural motifs. For instance, the synthesis of 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives, which share a similar methoxyphenyl moiety, was achieved through a series of reactions confirmed by FTIR, (1)H NMR, and mass spectroscopy . Another relevant synthesis is the creation of 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one, which serves as a synthon for the construction of heterocycles, potentially including benzothiophene derivatives . These synthetic

Applications De Recherche Scientifique

Anti-Cancer Properties

- Some derivatives of benzothiophene, such as Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate, have shown potential as anti-cancer agents. Studies reveal these compounds have significant cytotoxic effects on various cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, CNS cancer, and normal human fibroblast cells, indicating their potential as anti-proliferative agents (Mohareb et al., 2016).

Synthesis and Characterization

- The synthesis and characterization of benzothiophene derivatives like Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate have been explored in depth, providing foundational knowledge for developing more effective pharmaceuticals (Campaigne & Abe, 1975).

Leukemia Treatment

- Derivatives of 1-benzothiophene, similar to Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate, have been studied for their effectiveness in treating leukemia. Some compounds have shown to induce cell death in leukemic cells, suggesting their potential in chemotherapy (Gowda et al., 2009).

Thermodynamic Properties

- The thermodynamic properties of methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a compound structurally related to Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate, have been studied in various organic solutions. This research contributes to understanding the solubility and stability of such compounds in different environments (Ridka et al., 2019).

Antibacterial and Antifungal Activities

- Thiophene-3-carboxamide derivatives, closely related to Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate, exhibit antibacterial and antifungal activities. This suggests a potential for developing new antimicrobial agents using these compounds (Vasu et al., 2005).

Anti-Inflammatory Applications

- Research on methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, structurally similar to Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate, indicates potential anti-inflammatory applications. These findings contribute to the development of novel anti-inflammatory agents (Moloney, 2001).

Mécanisme D'action

Target of Action

Similar compounds have been found to target protein kinases such as braf and vegfr-2 . These kinases play crucial roles in cell signaling pathways, influencing cell growth, differentiation, and survival.

Mode of Action

Compounds with similar structures have been found to inhibit the catalytic activity of their target enzymes . This inhibition could result in changes in cell signaling pathways, potentially affecting cell growth and survival.

Biochemical Pathways

Similar compounds have been found to affect pathways related to cell growth and survival, particularly those involving protein kinases such as braf and vegfr-2 .

Pharmacokinetics

A related compound was found to have certain physicochemical, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal properties . These properties can impact the bioavailability of the compound, influencing its effectiveness in the body.

Result of Action

Similar compounds have been found to exhibit neuroprotective and anti-inflammatory properties . These effects could potentially be attributed to the compound’s interaction with its targets and its influence on related biochemical pathways.

Propriétés

IUPAC Name |

methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3S/c1-19-14-6-3-11(4-7-14)12-5-8-15-13(9-12)10-16(21-15)17(18)20-2/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGSXDHGGAXYIHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=C(C=C2)SC(=C3)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594748 |

Source

|

| Record name | Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate | |

CAS RN |

924869-09-0 |

Source

|

| Record name | Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

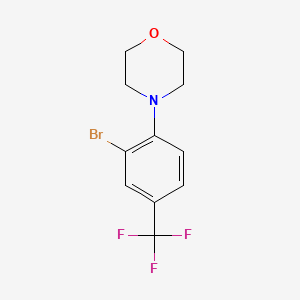

![[2-Morpholino-5-(trifluoromethyl)phenyl]methanol](/img/structure/B1320497.png)

![Ethyl 2'-formyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B1320516.png)

![3-[5-(Trifluoromethyl)-2-pyridinyl]aniline](/img/structure/B1320517.png)